molecular formula C9H8ClNO2 B13920696 5-Chloro-6-cyclopropylpicolinic acid

5-Chloro-6-cyclopropylpicolinic acid

Cat. No.: B13920696
M. Wt: 197.62 g/mol
InChI Key: IQNOFVMWFZFSQZ-UHFFFAOYSA-N
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Description

5-Chloro-6-cyclopropylpicolinic acid is a substituted picolinic acid derivative characterized by a pyridine ring core (a six-membered aromatic ring with one nitrogen atom) bearing a chlorine atom at the 5-position and a cyclopropyl group at the 6-position. The cyclopropyl group enhances steric and electronic effects, while the chlorine atom modulates electron density and binding interactions .

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

5-chloro-6-cyclopropylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H8ClNO2/c10-6-3-4-7(9(12)13)11-8(6)5-1-2-5/h3-5H,1-2H2,(H,12,13)

InChI Key

IQNOFVMWFZFSQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=N2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-cyclopropyl-2-pyridinecarboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-chloro-2-pyridinecarboxylic acid with cyclopropylamine under suitable conditions can yield the desired compound .

Industrial Production Methods

Industrial production of 5-Chloro-6-cyclopropyl-2-pyridinecarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-cyclopropyl-2-pyridinecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom under suitable conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

5-Chloro-6-cyclopropyl-2-pyridinecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 5-Chloro-6-cyclopropyl-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Core Ring Systems

  • Pyridine vs. Pyrimidine :
    • 5-Chloro-6-cyclopropylpicolinic acid contains a pyridine ring (C₅H₅N), which has one nitrogen atom. This structure confers moderate aromaticity and polarity.
    • 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (evidence compound) features a pyrimidine ring (C₄H₄N₂), with two nitrogen atoms at positions 1 and 3. Pyrimidines are more electron-deficient, increasing reactivity in nucleophilic substitutions .

Substituent Effects

  • Chlorine Position :
    • In the picolinic acid derivative, chlorine is at the 5-position, adjacent to the carboxylic acid group (position 2). This proximity may enhance acidity (pKa ~2–3) compared to pyrimidine analogs.
    • In the pyrimidine analog, chlorine is also at position 5 but in a different ring numbering system. This placement could alter electronic effects on the carboxylic acid group .
  • In the pyrimidine analog, the cyclopropyl group is at position 2, which may stabilize the ring through hyperconjugation but reduce solubility in polar solvents .

Physicochemical Properties

Property 5-Chloro-6-cyclopropylpicolinic Acid 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid
Molecular Formula C₉H₇ClNO₂ C₈H₇ClN₂O₃
Molecular Weight 196.61 g/mol 214.60 g/mol
Ring System Pyridine Pyrimidine
Key Functional Groups Carboxylic acid (position 2) Carboxylic acid (position 4), Hydroxyl (position 6)
Potential Applications Enzyme inhibition, metal chelation Nucleotide analog synthesis, kinase inhibition

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